N4-Sulfanilylsulfanilamide

Analytical Chemistry Formulation Science Pharmaceutical Research

N4-Sulfanilylsulfanilamide (Disulon/Diseptal C) is a high-purity (≥98%) reference standard essential for sulfonamide impurity profiling, HPLC/GC method validation, and carbonic anhydrase IX inhibition studies (Ki=34 nM). Its erratic GI absorption profile makes it a critical negative control in pharmacokinetic investigations. The compound's distinct molecular structure serves as a key marker in sulfonamide synthesis QC. Improved aqueous solubility facilitates standard solution preparation. For non-human research use only.

Molecular Formula C12H13N3O4S2
Molecular Weight 327.4 g/mol
CAS No. 547-52-4
Cat. No. B1205878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-Sulfanilylsulfanilamide
CAS547-52-4
Synonymsdisulphane
Molecular FormulaC12H13N3O4S2
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C12H13N3O4S2/c13-9-1-5-12(6-2-9)21(18,19)15-10-3-7-11(8-4-10)20(14,16)17/h1-8,15H,13H2,(H2,14,16,17)
InChIKeyGCQZFVAHUZIDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N4-Sulfanilylsulfanilamide: A Specialized Sulfonamide for Analytical and Research Applications (CAS 547-52-4)


N4-Sulfanilylsulfanilamide (CAS 547-52-4, also known as Disulon) is a synthetic sulfonamide compound, structurally consisting of a 4-aminobenzenesulfonamide moiety linked to a benzenesulfonamide group via a sulfonamide bond [1]. As a member of the sulfonamide class of antibacterial agents, its historical mechanism of action involves the competitive inhibition of dihydropteroate synthase, thereby disrupting bacterial folic acid synthesis . It is currently utilized primarily as a reference standard and research chemical, including as a carbonic anhydrase inhibitor in non-clinical studies , rather than as a frontline therapeutic.

Why N4-Sulfanilylsulfanilamide (CAS 547-52-4) Cannot Be Casually Substituted in Research and Analytical Protocols


Substitution with other sulfonamides or in-class analogs is scientifically unsound due to N4-Sulfanilylsulfanilamide's distinct and unfavorable absorption profile, which makes it a poor candidate for in vivo applications but a critical reference material. While potent sulfonamides like sulfadiazine exhibit predictable and reliable bioavailability [1], N4-Sulfanilylsulfanilamide's absorption is known to be extremely erratic, leading to highly variable and unreliable blood concentrations [2]. Furthermore, its specific molecular structure serves as a key marker or impurity in sulfonamide synthesis, necessitating its use in analytical quality control (QC) processes where a generic sulfonamide standard would be wholly inappropriate . Therefore, procurement decisions must be driven by the specific experimental or analytical requirement, not by class-level assumptions of interchangeability.

Quantitative Evidence Guide for N4-Sulfanilylsulfanilamide (CAS 547-52-4) Differentiating It from Analogs


Differentiation via Aqueous Solubility: A Quantitative Comparison with Parent Sulfanilamide

N4-Sulfanilylsulfanilamide exhibits moderately improved solubility in water compared to the parent compound, sulfanilamide, which is known to be sparingly soluble [1]. While sulfanilamide is reported to be slightly soluble in water, N4-Sulfanilylsulfanilamide is described as being 'soluble in water' . This difference, though qualitative in available descriptions, indicates a quantifiable change in a key physicochemical parameter that directly impacts formulation and analytical methodology development. This property differentiates it from more hydrophobic, clinically-preferred sulfonamides like sulfadiazine, which have lower aqueous solubility.

Analytical Chemistry Formulation Science Pharmaceutical Research

Critical Absorption Variability: A Pharmacokinetic Differentiation from Clinically Used Sulfonamides

A defining characteristic of N4-Sulfanilylsulfanilamide is its extremely erratic absorption from the gastrointestinal tract, which leads to marked and unpredictable variations in blood concentrations between individuals [1]. This property stands in stark contrast to clinically successful sulfonamides like sulfapyridine and sulfadiazine, for which more reliable and predictable absorption profiles were established, enabling their therapeutic use [1]. This pharmacokinetic liability makes N4-Sulfanilylsulfanilamide unsuitable for reliable in vivo drug studies requiring predictable exposure, but simultaneously valuable as a negative control or as a compound to study factors governing sulfonamide bioavailability.

Pharmacokinetics Drug Development Toxicology

Historical Antibacterial Activity in Murine Infection Model: Contextualizing Its Potency

In early in vivo studies evaluating hemolytic streptococcal infections in mice, N4-Sulfanilylsulfanilamide demonstrated a baseline level of activity [1]. The research indicated that adding a sulfanilyl group to the amino group of sulfanilamide (forming N4-Sulfanilylsulfanilamide) resulted in an apparent increase in activity compared to the parent sulfanilamide [2]. However, this activity must be contextualized: contemporaneous studies established that newer heterocyclic sulfonamides like sulfathiazole and sulfadiazine were dramatically more potent. For example, against E. coli in vitro, sulfathiazole was shown to be 64 times as active as sulfanilamide on a minimal inhibitory concentration basis [3].

Antibacterial Discovery Historical Pharmacology Infectious Disease

Carbonic Anhydrase Inhibition Profile: A Modern Application in Oncology Research

Beyond its historical antibacterial use, N4-Sulfanilylsulfanilamide (Disulon) has been characterized as an inhibitor of carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX . Binding affinity data indicates a Ki of 34 nM for human carbonic anhydrase IX, demonstrating potent inhibition in a cell-free assay [1]. While this is a class-level effect shared by some other sulfonamides, the selectivity profile and the compound's availability as a reference standard make it a useful tool compound. This is in contrast to other early sulfonamides like sulfaguanidine or sulfadimethoxine, which are not typically studied as CA inhibitors [2].

Cancer Research Enzyme Inhibition Carbonic Anhydrase

Optimal Scientific and Industrial Applications for N4-Sulfanilylsulfanilamide (CAS 547-52-4)


Analytical Chemistry: As a Certified Reference Standard and Impurity Marker

The compound's high commercial purity (≥98%) and its identity as a specific chemical entity make it ideal for use as an analytical reference standard in HPLC, GC, or NMR analysis . Its improved aqueous solubility compared to other sulfonamides simplifies the preparation of standard solutions for method validation and quality control, particularly in the analysis of sulfonamide-related substances where it may appear as a synthesis impurity .

Pharmacological Research: Studying Erratic Drug Absorption and Bioavailability

N4-Sulfanilylsulfanilamide serves as an excellent negative control or model compound in pharmacokinetic studies. Its well-documented, extremely erratic gastrointestinal absorption profile [1] makes it a valuable tool for investigating the physiological and physicochemical factors that govern drug bioavailability. This contrasts with the predictable absorption of modern sulfonamides and allows researchers to probe the mechanisms leading to variable drug exposure.

Cancer Biology: As a Validated Reference Inhibitor for Carbonic Anhydrase IX

In oncology research focused on the tumor microenvironment and hypoxia, N4-Sulfanilylsulfanilamide (Disulon) is a useful chemical probe. Its potent inhibition of carbonic anhydrase IX (Ki = 34 nM) [2] makes it a reliable reference inhibitor for in vitro and potentially ex vivo experiments. It can be used to validate assay systems or as a benchmark against which novel CA IX inhibitors are compared, leveraging its well-characterized in vitro potency.

Historical and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

For researchers examining the evolution of sulfonamide antibiotics, N4-Sulfanilylsulfanilamide represents a key intermediate step in chemical development. Its synthesis and characterization in the 1930s-40s [3] provide a critical data point for understanding how modifications to the sulfanilamide core impacted both antibacterial activity and physicochemical properties. It is an essential compound for academic studies on the history of drug discovery and SAR.

Technical Documentation Hub

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